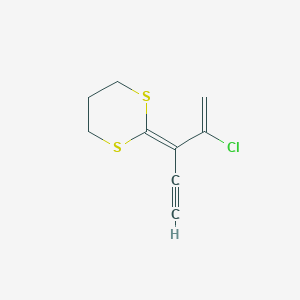![molecular formula C14H28O5Si B14189630 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 928855-57-6](/img/structure/B14189630.png)
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C14H28O5Si. This compound is notable for its unique structure, which combines a silane group with a β-diketone moiety. It is used in various scientific and industrial applications due to its ability to form stable complexes with metals and its reactivity with organic and inorganic substrates .
Preparation Methods
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione can be synthesized through the silylation of 3-allylpentane-2,4-dione with triethoxysilane in the presence of Speier’s catalyst. The reaction primarily occurs at the terminal carbon atom of the allyl group . The general reaction is as follows:
CH2=CH-CH2−C[−C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[−C(O)CH3]2
Chemical Reactions Analysis
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl groups can hydrolyze and condense in the presence of moisture, forming siloxane bonds.
Complexation with Metals: The β-diketone moiety can form stable complexes with metals such as europium, terbium, and ytterbium.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione has several scientific research applications:
Luminescent Materials: It is used to synthesize luminescent sol-gel films containing rare-earth metals like europium, terbium, and ytterbium.
Coordination Chemistry: The compound is used to form metal β-diketonates, which are valuable in coordination chemistry for studying metal-ligand interactions.
Surface Modification: Due to its silane group, it is employed in surface modification of materials to enhance properties such as adhesion and hydrophobicity.
Mechanism of Action
The mechanism of action of 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to form stable complexes with metal ions through the β-diketone moiety. The triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks. These properties make it useful in creating hybrid materials with enhanced mechanical and optical properties .
Comparison with Similar Compounds
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a silane group and a β-diketone moiety. Similar compounds include:
3-Isocyanatopropyltriethoxysilane: Another organosilicon compound used in surface modification and as a coupling agent.
3-(Trimethoxysilyl)propyl methacrylate: Used in the production of hybrid materials and as a coupling agent in composites.
These compounds share the silane functionality but differ in their additional functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
928855-57-6 |
|---|---|
Molecular Formula |
C14H28O5Si |
Molecular Weight |
304.45 g/mol |
IUPAC Name |
3-(2-triethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H28O5Si/c1-7-17-20(18-8-2,19-9-3)11(4)10-14(12(5)15)13(6)16/h11,14H,7-10H2,1-6H3 |
InChI Key |
VVNKRALDWZOPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)CC(C(=O)C)C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
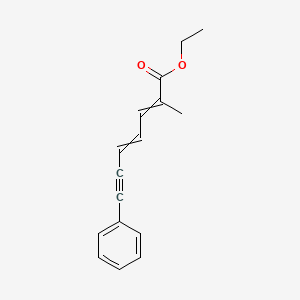
![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
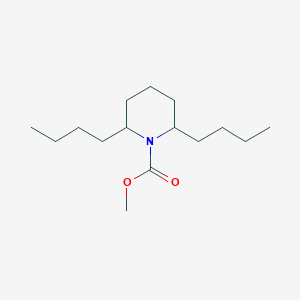
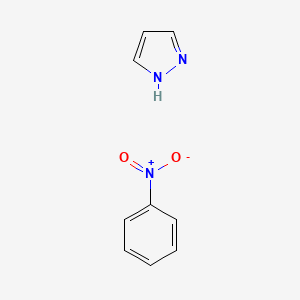
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
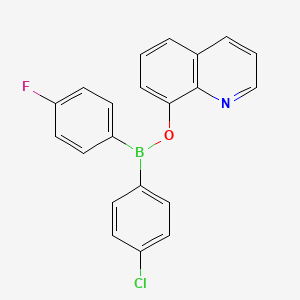
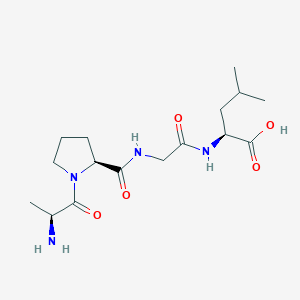
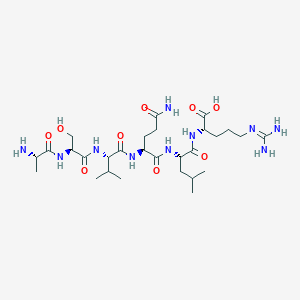
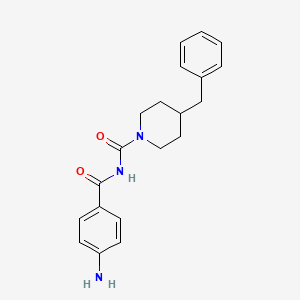
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
